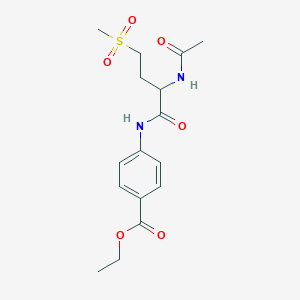

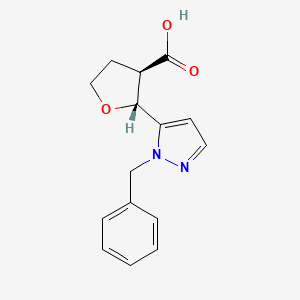

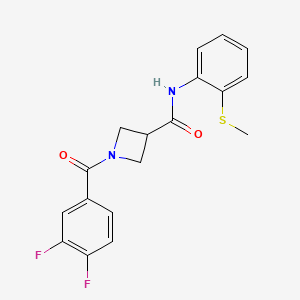

Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate, also known as EAMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EAMSB is a derivative of benzoic acid and has a complex molecular structure that makes it an interesting subject for study.

科学的研究の応用

Synthesis and Chemical Properties

Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate is involved in various chemical synthesis processes. For instance, it plays a role in the fabrication of 4-phenyl-2-butanone, a compound used in medicine for diminishing inflammation. This process involves multiple steps, including Claisen's condensation and substitution reactions, showcasing the compound's utility in complex chemical synthesis (Jiangli Zhang, 2005). Furthermore, the compound's derivates, such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrate significant efficiency in the Lossen rearrangement process for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is noted for its good yields without racemization, underlining the compound's potential in facilitating the synthesis of bioactive molecules in an environmentally friendly and cost-effective manner (Kishore Thalluri et al., 2014).

Biological Activity and Pharmacological Applications

Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate derivatives have been explored for their biological activities, including as anti-juvenile hormone agents in agricultural applications. One such derivative, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, induced JH-deficiency symptoms in larvae, demonstrating potential as a novel insect growth regulator. The activity of this compound could be fully counteracted by methoprene, a JH agonist, highlighting its precise mode of action in disrupting insect growth (Hanae Ishiguro et al., 2003). Additionally, Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) has shown to be a partial JH antagonist, targeting larval epidermis and inducing precocious metamorphosis in Bombyx mori. This suggests its utility in pest management by interfering with the pest lifecycle (E. Kuwano et al., 2008).

Chemical Kinetics and Catalysis

The compound and its derivatives are also significant in studies focusing on chemical kinetics and catalysis. For example, the kinetics of transesterification reactions catalyzed by derivatives of Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate have been extensively studied. These studies contribute valuable information on the efficiency and mechanism of such reactions, offering insights into the development of more effective catalytic processes (Yanmei Peng et al., 2013; Yanmei Peng et al., 2014).

特性

IUPAC Name |

ethyl 4-[(2-acetamido-4-methylsulfonylbutanoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-4-24-16(21)12-5-7-13(8-6-12)18-15(20)14(17-11(2)19)9-10-25(3,22)23/h5-8,14H,4,9-10H2,1-3H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQATPGATJFXSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-difluorophenyl)-2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684758.png)

![N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684766.png)

![4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2684773.png)

![N-(furan-2-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide](/img/structure/B2684774.png)

![N-phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2684779.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)